
Isoamyldimethylsulfonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoamyldimethylsulfonium iodide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and an iodide anion. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of epoxides and other cyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoamyldimethylsulfonium iodide can be synthesized through the reaction of isoamyl alcohol with dimethyl sulfide in the presence of an iodinating agent such as iodine or hydroiodic acid. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonium salt after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Isoamyldimethylsulfonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various sulfonium derivatives.
Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: this compound is commonly used in the Corey-Chaykovsky reaction to form epoxides from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as sodium hydroxide or potassium tert-butoxide for cyclization reactions.
Major Products:
Epoxides: Formed through the Corey-Chaykovsky reaction.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Various Sulfonium Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Isoamyldimethylsulfonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatility in chemical transformations.
Wirkmechanismus
The mechanism by which isoamyldimethylsulfonium iodide exerts its effects involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic attack by various electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Trimethylsulfonium Iodide: Another sulfonium salt with similar reactivity but different steric properties.
Dimethylsulfoxonium Iodide: Used in similar reactions but has different oxidation states and reactivity.
Ethylmethylsulfonium Iodide: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Uniqueness: Isoamyldimethylsulfonium iodide is unique due to its specific alkyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis that other sulfonium salts may not be able to achieve.
Eigenschaften
CAS-Nummer |
73927-17-0 |
|---|---|
Molekularformel |
C7H17IS |
Molekulargewicht |
260.18 g/mol |
IUPAC-Name |
dimethyl(3-methylbutyl)sulfanium;iodide |
InChI |
InChI=1S/C7H17S.HI/c1-7(2)5-6-8(3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSLAGDVHGPDWLE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC[S+](C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
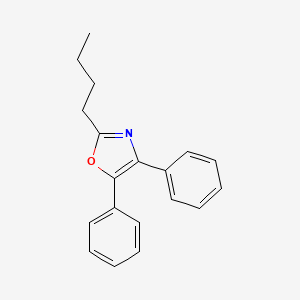
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
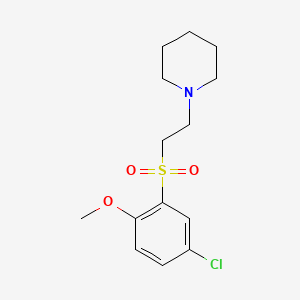
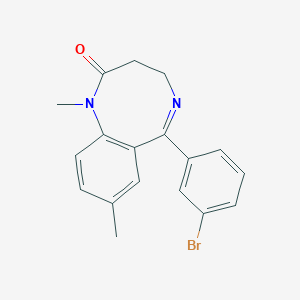
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
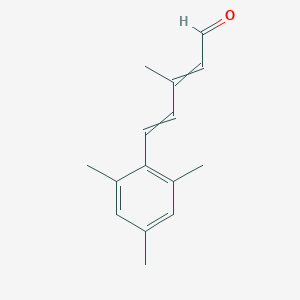
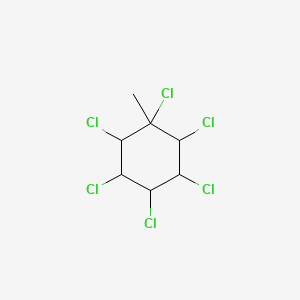
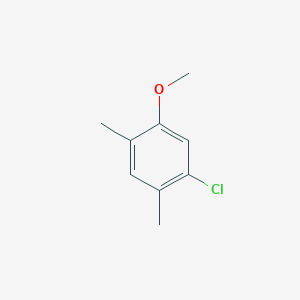
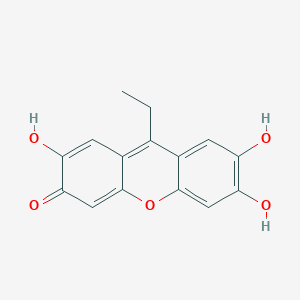
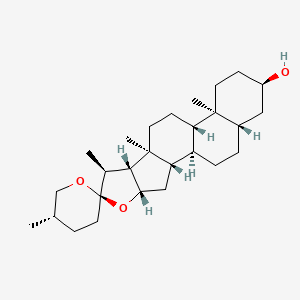
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)

